![molecular formula C18H15N5O2 B6511666 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 894936-01-7](/img/structure/B6511666.png)
5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it. This can include the types of reactions used, the reagents and conditions required, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has been studied for its potential applications in various scientific and medical research fields. It has been used in the synthesis of various heterocyclic compounds, such as quinolones, which have potential applications in drug discovery and drug delivery. Additionally, this compound has been studied for its potential use in gene therapy, as a DNA-binding agent, and as a potential inhibitor of protein kinases. It has also been studied for its potential applications in the field of biochemistry, as a potential inhibitor of enzymes involved in the metabolism of drugs, and as a potential inhibitor of the activity of certain transcription factors.
Wirkmechanismus
The mechanism of action of 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is not yet fully understood. However, it is believed to interact with DNA and proteins in a variety of ways, including binding to DNA, forming complexes with proteins, and inhibiting the activity of certain enzymes and transcription factors. Additionally, it is believed to interact with certain receptors, such as the G-protein coupled receptor (GPCR), and to interact with various signaling pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, and to inhibit the activity of certain transcription factors. Additionally, it has been shown to interact with certain receptors, such as the GPCR, and to interact with various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole in laboratory experiments include its ability to interact with DNA and proteins, its potential for use in drug discovery and drug delivery, and its potential for use in gene therapy. Additionally, this compound is relatively easy to synthesize and can be purified by column chromatography. However, the limitations of using this compound in laboratory experiments include its lack of specificity for certain targets, its potential to interact with other molecules, and its potential to cause toxicity in certain cell types.
Zukünftige Richtungen
The potential future directions for 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole research include further studies on its mechanism of action, its potential applications in drug discovery and drug delivery, and its potential applications in gene therapy. Additionally, further studies could be conducted on its potential biochemical and physiological effects, its potential interactions with various receptors and signaling pathways, and its potential toxicity in certain cell types. Furthermore, further studies could be conducted on its potential interactions with other molecules and its potential to cause adverse effects in certain cell types.
Synthesemethoden
The synthesis of 5-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-methoxyphenyl isocyanate with 5-methyl-1H-1,2,3-triazol-4-yl-3-phenyl-1,2,4-oxadiazole. The reaction is carried out in an organic solvent, such as dichloromethane, and is catalyzed by a base such as sodium hydroxide. The reaction is typically carried out at room temperature and the product is purified by column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-16(18-19-17(21-25-18)13-8-4-3-5-9-13)20-22-23(12)14-10-6-7-11-15(14)24-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTJTAXZADVTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.